

Isomers of C₄H₉Cl and their nomenclature

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chlorobutane

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An In-depth Technical Guide to the Isomers of C₄H₉Cl and Their Nomenclature

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isomers of the molecular formula C₄H₉Cl, including their nomenclature, physical properties, and distinguishing chemical reactions. The content is tailored for a technical audience, with a focus on structured data, detailed experimental protocols, and visual representations of chemical relationships.

Isomers of C₄H₉Cl

There are four constitutional isomers of C₄H₉Cl, which are compounds with the same molecular formula but different structural arrangements of atoms.^{[1][2][3][4]} Furthermore, one of these constitutional isomers exists as a pair of stereoisomers, specifically enantiomers, due to the presence of a chiral center.^[5] This results in a total of five distinct isomers.

The four constitutional isomers are:

- 1-Chlorobutane
- **2-Chlorobutane**
- 1-Chloro-2-methylpropane
- 2-Chloro-2-methylpropane

2-Chlorobutane is chiral and exists as (R)-**2-chlorobutane** and (S)-**2-chlorobutane**.^[5]

Nomenclature

The isomers are named according to the International Union of Pure and Applied Chemistry (IUPAC) system. Common names are also widely used in the literature and are included for completeness.

Quantitative Data: Physical Properties

The boiling points of the C₄H₉Cl isomers are influenced by their molecular structure. Straight-chain isomers have stronger intermolecular van der Waals forces and thus higher boiling points compared to their branched-chain counterparts.^{[6][7][8]} The most highly branched isomer, 2-chloro-2-methylpropane, has the most compact, spherical shape, leading to the smallest surface area for intermolecular interactions and consequently the lowest boiling point.^{[6][7][8]}

IUPAC Name	Common Name	Boiling Point (°C)
1-Chlorobutane	n-Butyl chloride	78 ^{[2][9]}
2-Chlorobutane	sec-Butyl chloride	68-70 ^{[5][10][11]}
1-Chloro-2-methylpropane	Isobutyl chloride	68-69 ^{[1][12][13]}
2-Chloro-2-methylpropane	tert-Butyl chloride	50-52 ^{[14][15][16][17]}

Experimental Protocols for Isomer Differentiation

The isomers of C₄H₉Cl can be distinguished based on their differing reactivities in nucleophilic substitution reactions. The structure of the alkyl halide (primary, secondary, or tertiary) dictates the preferred reaction mechanism (S_N1 or S_N2).

Reaction with Sodium Iodide in Acetone (S_N2-favoring)

This reaction proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism. The rate of an S_N2 reaction is sensitive to steric hindrance at the carbon atom bearing the leaving group.^{[18][19]} Less sterically hindered alkyl halides react faster. The formation of a precipitate (sodium chloride) indicates a reaction has occurred, as sodium chloride is insoluble in acetone.^[20]

Experimental Protocol:

- To a small, dry test tube, add 0.5 mL of a 15% solution of sodium iodide in acetone.
- Add 2-3 drops of the chlorobutane isomer to be tested.
- Shake the mixture and observe for the formation of a precipitate at room temperature.
- If no reaction is observed after 5 minutes, gently warm the mixture in a water bath at approximately 50°C and observe for any changes.

Expected Results:

- **1-Chlorobutane** (primary): A precipitate will form relatively quickly at room temperature.
- **1-Chloro-2-methylpropane** (primary, but more hindered): A precipitate will form, but more slowly than with 1-chlorobutane.
- **2-Chlorobutane** (secondary): A precipitate will form very slowly at room temperature, but the reaction will be faster upon heating.
- **2-Chloro-2-methylpropane** (tertiary): No reaction will be observed, even with heating, due to significant steric hindrance.

Reaction with Ethanolic Silver Nitrate (SN1-favoring)

This reaction proceeds via an SN1 (unimolecular nucleophilic substitution) mechanism. The rate of an SN1 reaction is dependent on the stability of the carbocation intermediate formed upon the departure of the leaving group.^{[19][21]} More stable carbocations form more readily, leading to a faster reaction. The formation of a white precipitate of silver chloride indicates a positive test.^[22]

Experimental Protocol:

- To a small test tube, add 1 mL of a 1% ethanolic silver nitrate solution.
- Add 2-3 drops of the chlorobutane isomer to be tested.
- Shake the mixture and observe for the formation of a precipitate at room temperature.

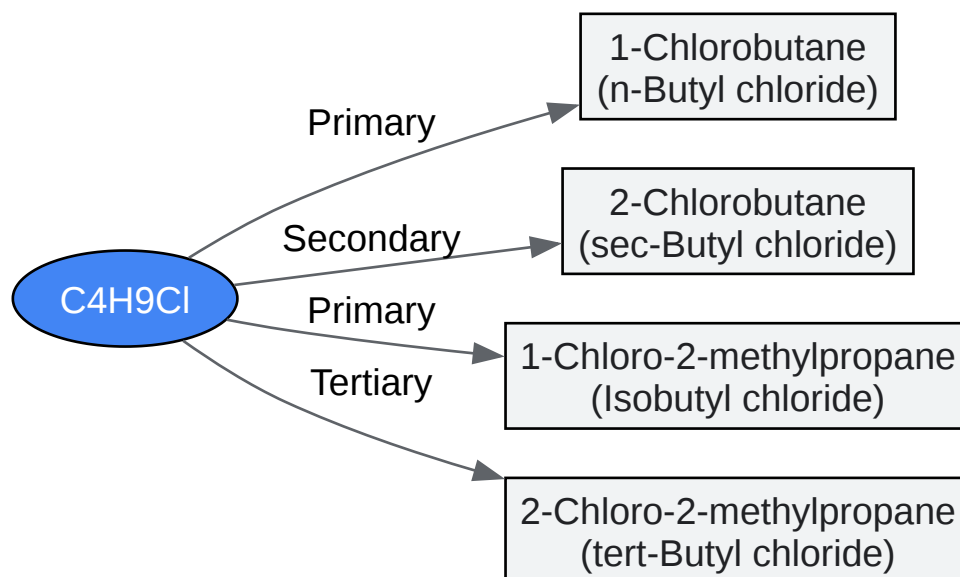
Expected Results:

- 2-Chloro-2-methylpropane (tertiary): A precipitate will form almost immediately, as it forms a stable tertiary carbocation.
- **2-Chlorobutane** (secondary): A precipitate will form within a few minutes, as it forms a less stable secondary carbocation.
- 1-Chlorobutane (primary): No precipitate will form at room temperature, as primary carbocations are highly unstable.
- 1-Chloro-2-methylpropane (primary): No precipitate will form at room temperature.

Visualizations

Isomeric Relationships

The following diagram illustrates the relationships between the constitutional isomers of C_4H_9Cl .

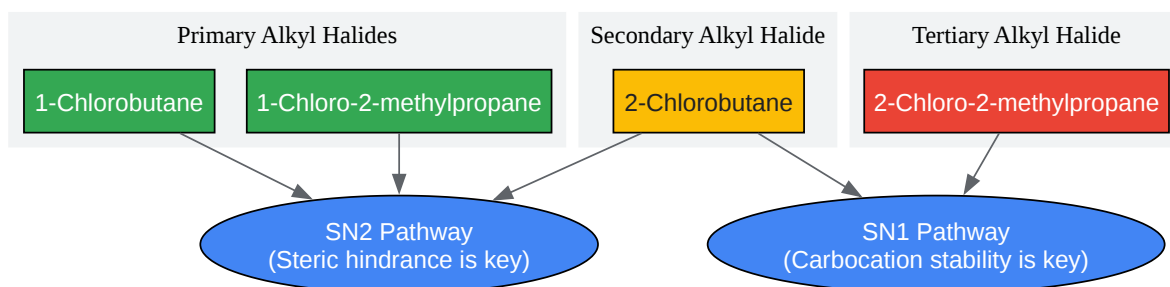


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Caption: Constitutional Isomers of C_4H_9Cl .

Nucleophilic Substitution Pathways

This diagram shows the favored nucleophilic substitution pathways for each class of chlorobutane isomer.

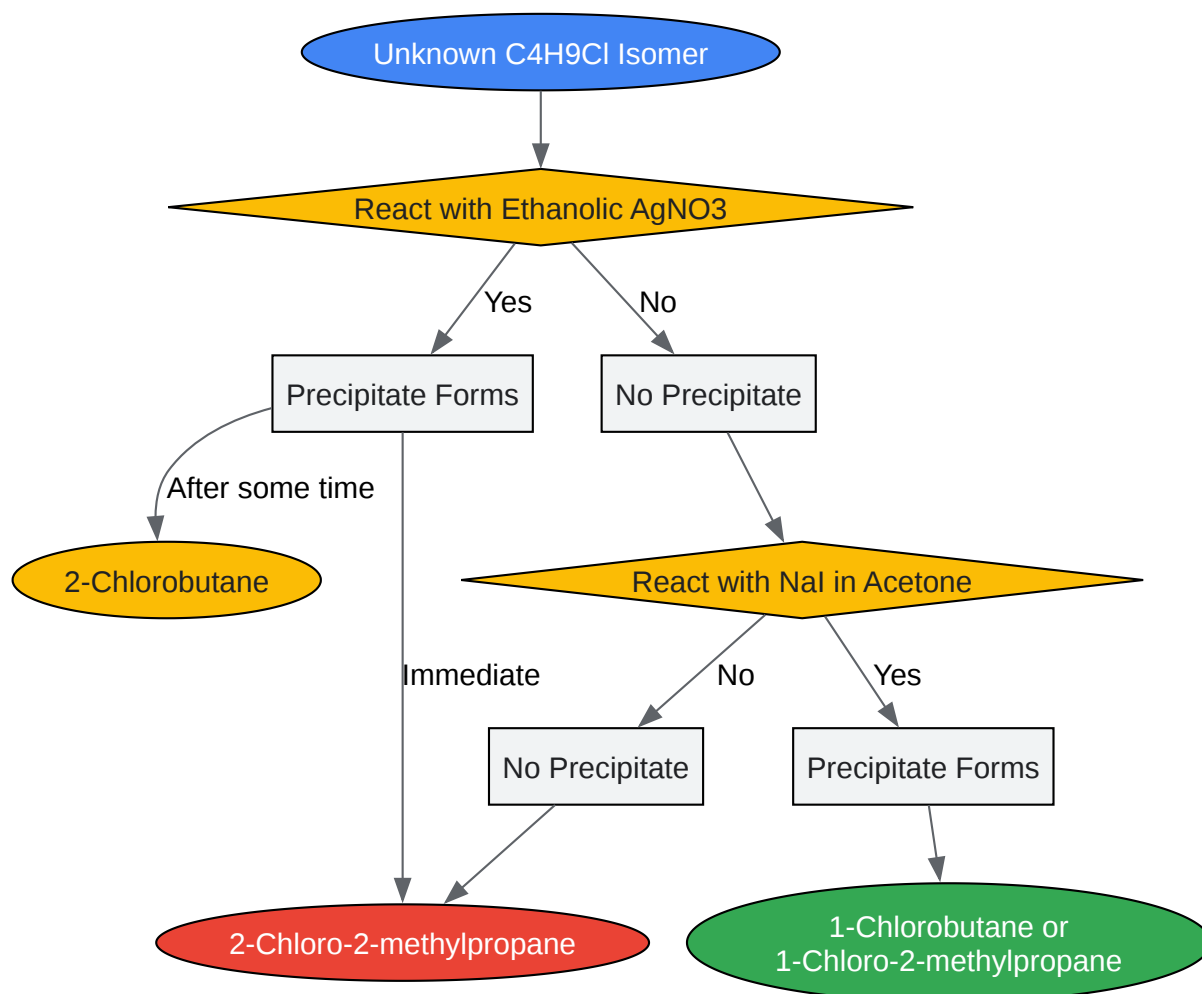


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Caption: Favored Nucleophilic Substitution Pathways.

Experimental Workflow for Isomer Identification

This diagram outlines the logical workflow for identifying an unknown C₄H₉Cl isomer using the described experimental protocols.



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- To cite this document: BenchChem. [Isomers of C_4H_9Cl and their nomenclature]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165301#isomers-of-c4h9cl-and-their-nomenclature]

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